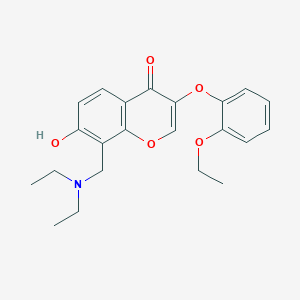

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one

Description

Historical Development of Chromenone Derivatives

The chromenone scaffold traces its origins to 19th-century investigations into coumarin derivatives, with Vogel’s 1820 isolation of coumarin from tonka beans marking a pivotal milestone. Early synthetic breakthroughs included Perkin’s 1868 salicylaldehyde-acetic anhydride condensation, which established the foundation for chromenone synthesis. The 20th century witnessed expansion into diversified derivatives through reactions such as the Pechmann condensation and Kostanecki acylation, enabling systematic exploration of structure-activity relationships.

Critical advancements emerged through catalyst innovation, as demonstrated by Yang’s 2008 Vilsmeier reaction protocol using phosphorus oxychloride (POCl₃) to synthesize 6-hydroxy-3-carbaldehyde chromones. Parallel developments included Langer’s 2006 application of perchloric acid for chromone cyclization and Tome´’s 2004 iodine-catalyzed synthesis routes, which broadened accessible substitution patterns. These methodologies collectively enabled the production of complex derivatives with tailored electronic and steric properties.

Evolution of 8-Substituted Chromenones in Medicinal Chemistry

8-Position functionalization became a focal point following observations that substituents at this site significantly modulate chromenone bioactivity. Jiang’s 2024 isolation of 6-(2,2-dimethyl-2H-chromene)-8-hydroxy-4H-chromen-4-one from Cassia auriculata demonstrated enhanced antimicrobial efficacy compared to simpler analogs, with inhibition zones rivaling vancomycin against MRSA. Structural analyses revealed that 8-substituents influence molecular planarity and hydrogen-bonding capacity, critical for target engagement.

Synthetic advances enabled precise 8-modifications, as seen in Kim’s 2024 work with Alternaria brassicae-derived (2'S)-2-(2-acetoxypropyl)-7-hydroxy-5-methylchromone, where the 8-hydroxyl group contributed to potent lipoprotein oxidation inhibition. These findings spurred development of aminoalkyl side chains at position 8, including diethylaminomethyl groups, to enhance blood-brain barrier permeability and intracellular retention.

Significance of Multi-Substituted 4H-chromen-4-one Scaffolds

Modern chromenone design emphasizes simultaneous substitutions at multiple positions to optimize therapeutic profiles. The 4H-chromen-4-one core provides three key modification sites:

This multi-site strategy is exemplified in vasorelaxant chromeno-coumarin hybrids, where 8,8-dimethylpyrano[2,3-f]chromen-2-ones demonstrated EC₅₀ values of 1.58–5.02 µM in rat mesenteric arteries. The synergy between 7-hydroxy and 8-aminomethyl groups enhances endothelial nitric oxide synthase activation while maintaining metabolic stability.

Emergence of 8-((Diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one in Research

This compound represents a strategic integration of three key modifications:

- 3-(2-Ethoxyphenoxy) group : Introduces bulk and electron-donating capacity, potentially modulating G protein-coupled receptor (GPCR) interactions based on prior chromenone GPCR35/55 agonism studies.

- 7-Hydroxyl moiety : Enhances hydrogen-bond donation capacity critical for enzyme inhibition, as demonstrated in Kim’s lipoprotein oxidation studies.

- 8-((Diethylamino)methyl) side chain : Improves aqueous solubility and membrane permeability through pH-dependent amine protonation, addressing historical chromenone bioavailability limitations.

Synthetic routes likely adapt Yang’s POCl₃-mediated Vilsmeier protocols for the 3-phenoxy group, followed by Mannich-type aminomethylation at position 8 using diethylamine and formaldehyde. The 2-ethoxyphenoxy substituent may derive from nucleophilic aromatic substitution on a 3-bromochromenone intermediate, leveraging conditions described in Khan’s 2001 bromination-cyclization approach.

Current research applications focus on:

- Pharmacological chaperoning : Stabilizing misfolded opsins via allosteric binding, building on chromenone-assisted P23H opsin trafficking observed in retinal studies.

- Antioxidant therapy : Scavenging reactive oxygen species through redox-active 7-hydroxy-4-keto conjugation, as quantified in LDL/HDL oxidation assays.

- GPCR modulation : Potential activity at lipid-sensing receptors (GPCR35/55) due to structural similarity to known chromenone agonists.

Properties

IUPAC Name |

8-(diethylaminomethyl)-3-(2-ethoxyphenoxy)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-4-23(5-2)13-16-17(24)12-11-15-21(25)20(14-27-22(15)16)28-19-10-8-7-9-18(19)26-6-3/h7-12,14,24H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLBEUMTUGUTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including esterification, etherification, and substitution reactions to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and specific reaction conditions are optimized to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Introduction of various substituents on the diethylamino group.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities that make it a subject of interest in various research fields:

- Antioxidant Activity : Compounds with similar chromenone structures have demonstrated significant antioxidant properties, effectively scavenging free radicals and mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways. It modulates the activity of immune cells, particularly neutrophils, which play a crucial role in inflammation .

- Antimicrobial Properties : Studies have shown that chromenone derivatives possess antibacterial and antifungal activities. The mechanisms often involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Therapeutic Potential

The therapeutic potential of 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one can be categorized into several key areas:

- Cancer Treatment : The compound has shown promise in inducing apoptosis in cancer cells. Its structural features may enhance its ability to target specific cancer pathways, making it a candidate for further investigation in oncology.

- Inflammatory Diseases : Given its anti-inflammatory properties, this compound could be developed into therapeutics for diseases characterized by chronic inflammation, such as arthritis or asthma .

- Infectious Diseases : With its antimicrobial properties, it may serve as a lead compound for developing new antibiotics or antifungal agents, particularly against resistant strains of bacteria .

Case Study 1: Anti-inflammatory Mechanism

A pivotal study investigated the anti-inflammatory effects of chromenone derivatives, focusing on their ability to inhibit the respiratory burst in neutrophils induced by fMLP (N-formylmethionyl-leucyl-phenylalanine). The results indicated that these compounds effectively reduced superoxide anion production, thereby preventing excessive inflammation in vivo. This suggests that similar mechanisms may apply to this compound .

Case Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial activity of chromenone derivatives against various bacterial strains using disk diffusion methods. The study revealed significant inhibition zones against Gram-positive bacteria, reinforcing the potential application of this compound in developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of PI3K pathway in neutrophils | |

| Antimicrobial | Disruption of microbial membranes | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism by which 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 8, significantly altering physicochemical and biological properties:

Table 1: Substituent Comparison

Key Observations:

Position 3 Substituents: The target compound’s 2-ethoxyphenoxy group introduces an ether linkage, differing from direct aryl attachments (e.g., 4-methoxyphenyl in 5a ). This ether may reduce polarity compared to hydroxyl or methoxy groups, enhancing lipid solubility .

Position 8 Substituents: The diethylaminomethyl group in the target compound is bulkier than dimethylaminomethyl in 5a–5d , which may reduce aqueous solubility but improve membrane permeability. ’s 2-ethyl-piperidinylmethyl group introduces a cyclic amine, altering steric and electronic interactions compared to linear alkylamines.

Additional Modifications :

- ’s compound includes a trifluoromethyl group at position 2, which enhances metabolic stability and lipophilicity, a feature absent in the target compound.

Table 2: Property Comparison

*Inferred from diethylamino and ethoxyphenoxy groups.

Key Insights:

- Melting Points : Lower melting points (e.g., 5b: 154–155°C ) correlate with less crystalline structures, possibly due to flexible substituents.

- Solubility: The target compound’s diethylamino and ethoxy groups likely reduce aqueous solubility compared to hydroxylated analogs (e.g., 5a ).

- Biological Activity: Analogs like 5a–5d show antineoplastic activity , while ’s compound targets GSK3β . The target compound’s ethoxyphenoxy group may influence selectivity for similar pathways.

Biological Activity

8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one, a chromone derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C₁₈H₁₉N₁O₃

- Molecular Weight : 297.35 g/mol .

- Functional Groups : Hydroxy, ether, and amine groups contributing to its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The compound was tested for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that it effectively reduced oxidative stress in cellular models, suggesting its potential for use in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

The compound's anti-inflammatory activity was evaluated using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). It was found to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition was attributed to the downregulation of the NF-κB signaling pathway .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |

| Anti-inflammatory | NO Production Inhibition | IC50 = 15 µM in RAW 264.7 cells |

| Antimicrobial | MIC against E. coli | MIC = 50 µg/mL |

Case Studies

-

Case Study on Anti-inflammatory Effects

A study conducted on RAW 264.7 cells showed that treatment with the compound reduced LPS-induced NO production by approximately 60% at a concentration of 10 µM. This suggests a strong anti-inflammatory potential, which could be beneficial in treating inflammatory diseases . -

Case Study on Antimicrobial Properties

In a comparative study, this compound was tested against several pathogens. It demonstrated effective inhibition of bacterial growth, with an MIC of 50 µg/mL against both S. aureus and E. coli, indicating its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-((diethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one?

Answer: The compound can be synthesized via Mannich reaction using hydroxylated chromenone derivatives, formaldehyde, and diethylamine. A typical protocol involves refluxing daidzein (or analogous precursors) with formaldehyde (37%) and diethylamine in ethanol. The reaction is monitored by TLC, and purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Key parameters include maintaining pH >9 and reaction times of 6–8 hours to optimize yield . For structural analogs, aminomethylation with secondary amines (e.g., diethylamine) is critical for introducing the diethylamino-methyl group .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR (400–300 MHz) in DMSO-d6 or CDCl to confirm substituent positions (e.g., diethylamino-methyl at C8, ethoxyphenoxy at C3). Coupling constants and splitting patterns resolve overlapping signals .

- Mass spectrometry : High-resolution ESI-MS or QTOF-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254–280 nm, mobile phase: acetonitrile/water with 0.1% formic acid .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?

Answer:

- In vitro assays : Use randomized block designs with split-split plots for pharmacological screening. For example, test antioxidant activity via DPPH/ABTS assays with triplicate measurements and ascorbic acid as a positive control. Include dose-response curves (1–100 µM) and IC calculations .

- Cell-based studies : Optimize cell viability assays (e.g., MTT) using negative controls (DMSO vehicle) and standardized cell lines (e.g., HepG2 for hepatotoxicity). Normalize data to protein content (Bradford assay) to mitigate plate-to-plate variability .

Q. How should contradictory data in pharmacological studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Answer:

- Mechanistic validation : Perform ROS scavenging assays (e.g., fluorometric detection with HDCFDA) under varying oxygen concentrations. Compare results with structurally similar compounds (e.g., 7-hydroxy-4-methylcoumarin derivatives) to identify substituent-dependent effects .

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials. Pro-oxidant activity often correlates with low redox potentials (<0.5 V vs. Ag/AgCl) .

- Statistical rigor : Apply multivariate analysis (ANOVA with Tukey’s post hoc test) to distinguish experimental noise from biologically significant trends .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing ethoxyphenoxy with chlorophenyl or naphthyl groups) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or estrogen receptors .

- Crystallography : Resolve X-ray crystal structures to correlate spatial arrangements (e.g., dihedral angles between chromenone and phenoxy groups) with activity. Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K .

Q. How can researchers address challenges in solubility and bioavailability during preclinical studies?

Answer:

- Co-solvent systems : Use PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility. Characterize via phase-solubility diagrams .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability. Validate stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.